

AKN-028 cytotoxic activity in chemotherapy resistant AML

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Compound Focus: Akn-028

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Preclinical Profile of AKN-028 in AML

Aspect	Experimental Findings & Cytotoxic Activity
Primary Target & Potency	Potent inhibitor of FLT3 (IC ₅₀ = 6 nM). Also inhibits KIT autophosphorylation [1] [2].
Activity in AML Cell Lines	Showed cytotoxic activity in all 5 AML cell lines tested, including MV4-11 (FLT3-ITD mutated) and MOLM-13 (FLT3-ITD mutated) [1] [2].
Mechanism of Action	Induced apoptosis via caspase 3 activation in MV4-11 cells. Downregulated Myc-associated genes [2] [3].
Activity in Primary AML Samples	Induced a clear dose-dependent cytotoxic response in 15 primary AML samples (mean IC ₅₀ ~1 µM). Activity was not correlated with FLT3 mutation status [1] [2].
Synergy with Chemotherapy	Synergistic cytotoxic effect when combined with cytarabine or daunorubicin in MV4-11 cells. Efficacy was sequence-dependent [2].
In Vivo Efficacy & PK	Demonstrated high oral bioavailability and antileukemic effect in mouse models with no major toxicity [1] [2].

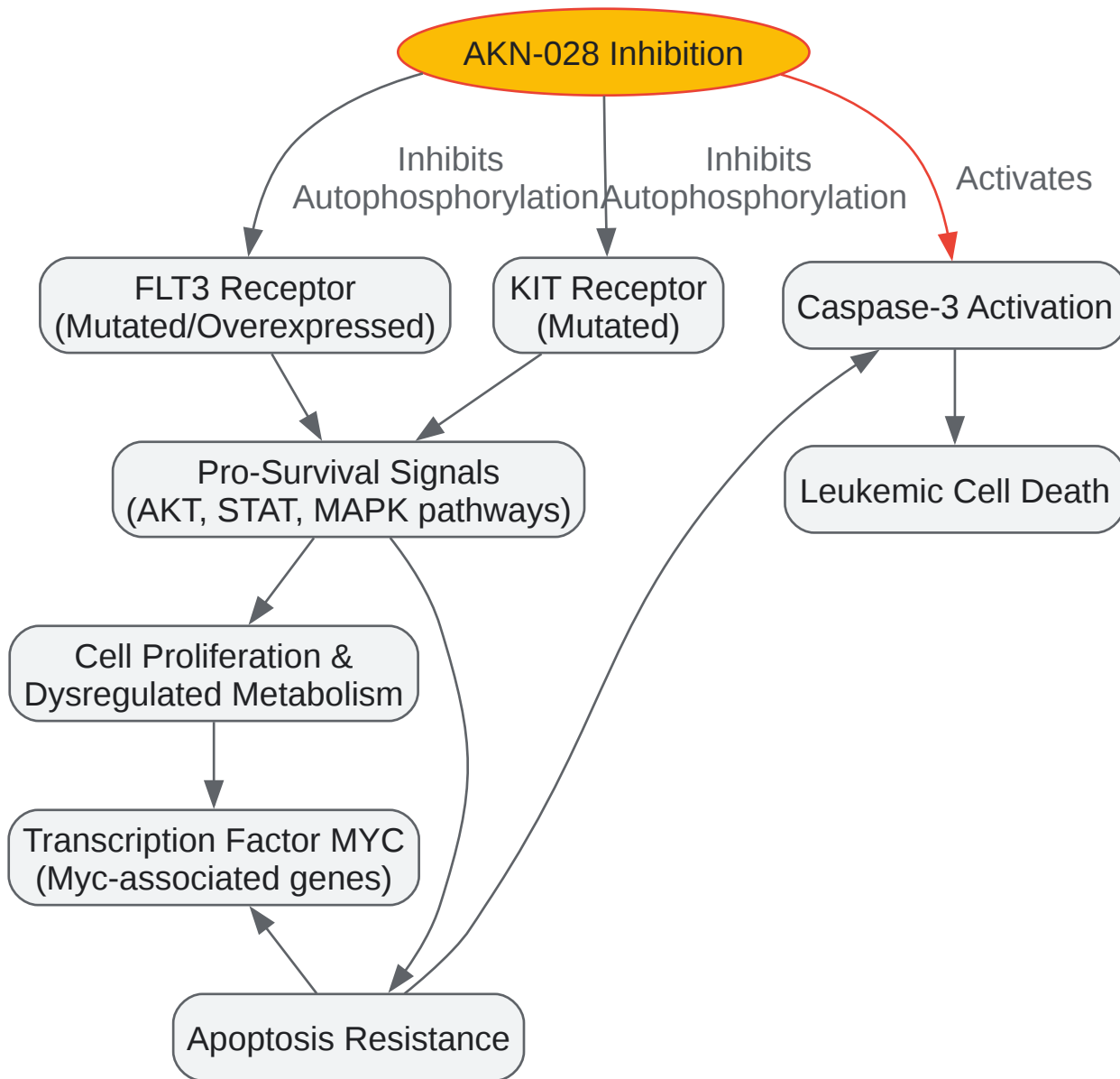
Detailed Experimental Methodologies

The robust preclinical data for **AKN-028** was generated using standardized and specialized experimental protocols.

- **Kinase Inhibition Profiling:** The inhibitory profile against 320 kinases was determined using a **radiometric protein kinase assay (FlashPlate)**. Dose-response curves were used to calculate IC_{50} values for specific kinases like FLT3 [2].
- **Assessment of Target Phosphorylation:** Inhibition of FLT3 and KIT autophosphorylation in transfected cell lines was quantified using a **sandwich phospho-ELISA**. Inhibition was further confirmed in MV4-11 cells via **western blot analysis** [2].
- **Cytotoxicity Assays:** The primary cytotoxicity assay was the **Fluorometric Microculture Cytotoxicity Assay (FMCA)**. Cells were incubated with **AKN-028** for **72 hours**, and cell viability was measured via fluorescence. IC_{50} values were determined from non-linear regression of log concentration-effect curves [1] [2].
- **Combination Studies:** Synergy with cytarabine or daunorubicin was tested in MV4-11 cells using a **fixed molar ratio** of the drugs. Three treatment sequences were investigated: simultaneous addition, 24-hour pretreatment with chemotherapy, and 24-hour pretreatment with **AKN-028**. Synergy was analyzed using the **Chou-Talalay method** [2].

Mechanism of Action and Signaling Pathways

AKN-028 exerts its cytotoxic effect by targeting key signaling pathways that promote survival and proliferation in AML cells. The following diagram illustrates the proposed signaling pathways involved.



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Clinical Development Status

Despite promising preclinical results, the clinical development of **AKN-028** did not advance beyond early phases.

- **Clinical Trial Status:** A Phase 1/2 clinical trial (NCT01573247) was initiated to evaluate the safety and efficacy of **AKN-028** in patients with AML. The trial was conducted across several European

countries but was ultimately **terminated** [4] [5]. The reasons for termination are not specified in the available records.

- **Context of Current AML Therapy:** The field of AML therapy has advanced significantly since **AKN-028** was initially studied, with numerous targeted drugs now approved. Other FLT3 inhibitors, such as **midostaurin**, **gilteritinib**, and **quizartinib**, are established in clinical practice for FLT3-mutated AML [6] [7].

Interpretation Guide for Researchers

- **Preclinical Promise:** The data solidly confirms **AKN-028** as a potent FLT3 inhibitor with a compelling mechanistic profile and synergy with standard chemotherapeutics.
- **Clinical Dead End:** The termination of its clinical trial indicates that **AKN-028** did not successfully translate from bench to bedside, likely due to issues with efficacy, safety, or strategic commercial decisions.
- **Research Relevance:** **AKN-028** remains a valuable case study in preclinical drug development for FLT3-driven AML. Its published data can inform the design of next-generation kinase inhibitors.

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